
5-tert-Butyl-2-(2-methyl-allyl)-2,4-dihydro-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-Butyl-2-(2-methyl-allyl)-2,4-dihydro-pyrazol-3-one: is an organic compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-(2-methyl-allyl)-2,4-dihydro-pyrazol-3-one typically involves the following steps:
Formation of the Pyrazolone Ring: The initial step involves the cyclization of a hydrazine derivative with a β-keto ester. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride.
Addition of the 2-methyl-allyl Group: The final step involves the addition of the 2-methyl-allyl group through a nucleophilic substitution reaction, typically using 2-methyl-allyl bromide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolone ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and 2-methyl-allyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Potassium carbonate in acetone, sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups replacing the tert-butyl or 2-methyl-allyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-tert-Butyl-2-(2-methyl-allyl)-2,4-dihydro-pyrazol-3-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, derivatives of pyrazolones, including this compound, are investigated for their anti-inflammatory, analgesic, and antipyretic properties. Research is ongoing to determine its efficacy and safety in clinical applications.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-tert-Butyl-2-(2-methyl-allyl)-2,4-dihydro-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and 2-methyl-allyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2,4-dihydro-pyrazol-3-one: Lacks the tert-butyl and 2-methyl-allyl groups, resulting in different chemical properties and reactivity.
5-tert-Butyl-2,4-dihydro-pyrazol-3-one: Similar structure but without the 2-methyl-allyl group, affecting its biological activity and applications.
2-(2-Methyl-allyl)-2,4-dihydro-pyrazol-3-one: Lacks the tert-butyl group, leading to differences in stability and reactivity.
Uniqueness
The presence of both the tert-butyl and 2-methyl-allyl groups in 5-tert-Butyl-2-(2-methyl-allyl)-2,4-dihydro-pyrazol-3-one makes it unique among pyrazolones. These groups enhance its stability, reactivity, and potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C11H18N2O |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
5-tert-butyl-2-(2-methylprop-2-enyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H18N2O/c1-8(2)7-13-10(14)6-9(12-13)11(3,4)5/h1,6-7H2,2-5H3 |
InChI-Schlüssel |
VGJXNPZYWAGCLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CN1C(=O)CC(=N1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


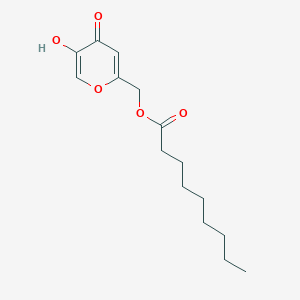
![3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12004123.png)
![2-[2-(Acetylamino)Benzoylamino]Benzoic Acid](/img/structure/B12004124.png)

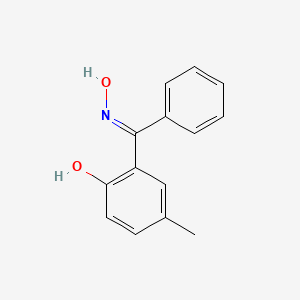
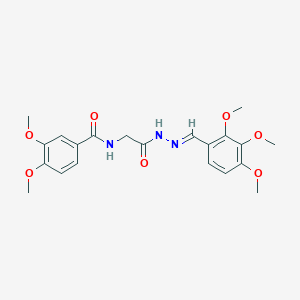
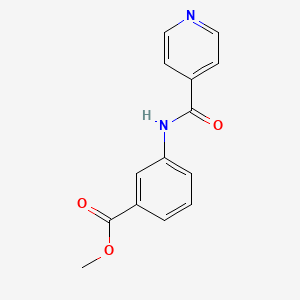

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12004162.png)
![methyl 4-[(E)-(2-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B12004174.png)
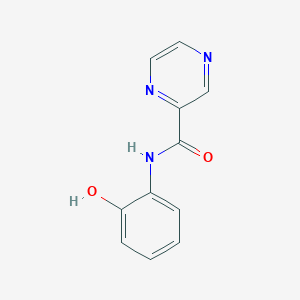
![5-(4-Tert-butylphenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004186.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12004207.png)

